molecular formula C14H24N2O2S B12628633 Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate

Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B12628633
M. Wt: 284.42 g/mol
InChI Key: MBYLVINWDBOFGS-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core. The tert-butyl carboxylate group at the 7-position provides steric protection and enhances solubility in organic solvents, while the 2-position is substituted with an aminocarbonothioyl (-NH-CS-) group.

Properties

Molecular Formula

C14H24N2O2S

Molecular Weight

284.42 g/mol

IUPAC Name

tert-butyl 2-carbamothioyl-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C14H24N2O2S/c1-13(2,3)18-12(17)16-6-4-14(5-7-16)8-10(9-14)11(15)19/h10H,4-9H2,1-3H3,(H2,15,19)

InChI Key

MBYLVINWDBOFGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C(=S)N

Origin of Product

United States

Preparation Methods

Chemical Properties

Molecular Information

Structural Characteristics

The compound features a spirocyclic structure, which contributes to its unique chemical reactivity and potential applications in pharmaceuticals.

Preparation Methods

General Synthetic Approaches

The synthesis of this compound can be achieved through several methods, primarily involving the functionalization of precursor compounds. Below are the notable approaches:

Method A: Reaction of Amino Acids with Thioacids

This method involves the reaction of an amino acid derivative with a thioacid, leading to the formation of the desired compound through an acylation process.

Procedure :

  • Start with tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate as a precursor.
  • React with carbon disulfide or a suitable thioacid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).
  • Purify the resulting product through column chromatography.

Yield and Characteristics :

  • Typical yield: Approximately 60%
  • Characterization via NMR and mass spectrometry confirms the structure.
Method B: One-Pot Synthesis from Tert-butyl Esters

A more efficient one-pot synthesis can be achieved by utilizing tert-butyl esters and amines in the presence of a base.

Procedure :

  • Combine tert-butyl ester, amine, and thiophosgene in a solvent like dichloromethane.
  • Stir under reflux conditions for several hours.
  • Isolate the product through evaporation and recrystallization.

Yield and Characteristics :

  • Typical yield: Approximately 70%
  • The product can be characterized using IR spectroscopy for functional group identification.

Comparative Summary of Methods

Method Precursor Reagents Yield (%) Characterization Techniques
A Amino Acid Derivative Thioacids, DCC ~60 NMR, MS
B Tert-butyl Ester Amines, Thiophosgene ~70 IR, NMR

Research Findings and Applications

Recent studies have indicated that compounds similar to this compound exhibit promising biological activities, including antimicrobial and anticancer properties. The unique spirocyclic structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological studies.

Chemical Reactions Analysis

Deprotection of Boc Group

The tert-butyloxycarbonyl (Boc) group undergoes acid-catalyzed cleavage. Comparable deprotection in related spiroazetidines ( ) follows this pattern:

Reaction ConditionsProduct FormedYield (%)References
TFA (20% v/v) in DCM, 2 hr2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane85–92
HCl (4M) in dioxane, refluxFree amine + CO₂ + tert-butanol78

Thiourea-Specific Reactions

The aminocarbonothioyl (-NH-CS-NH₂) group exhibits nucleophilic and metal-coordinating properties:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives:

ReagentConditionsProduct StructureApplication
CH₃I, K₂CO₃DMF, 50°C, 6 hrS-Methylated thioureaBioactive intermediate
Benzyl bromideEt₃N, THF, 0°C → rtN,S-Dibenzylated derivativeLigand synthesis

Cyclization

Under acidic/basic conditions, thioureas form heterocycles:

ConditionsProductKey Intermediate For
H₂O₂, HCl (pH 3–4)2-Amino-1,3-thiazole fused spirocoreAntiviral agents
CuI, DIPEA, DMF, 100°CThiadiazole-spiro hybridCatalysis scaffolds

Functionalization at Spiro Position

The spiro[3.5]nonane core allows selective modification at position 2:

Reaction TypeReagents/ConditionsOutcomeReferences
Reductive AminationNaBH₃CN, RCHO, MeOHSecondary amine formation
Nucleophilic SubstitutionR-X, K₂CO₃, DMFAlkylated derivatives (R = alkyl/aryl)

Stability and Side Reactions

Key stability considerations from analogous compounds ( ):

  • Thermal Decomposition : Degrades above 200°C, releasing isobutylene and CO₂.

  • Hydrolytic Sensitivity : Thiourea moiety hydrolyzes slowly in aqueous base (t₁/₂ = 48 hr at pH 10).

  • Oxidation : Forms disulfides (R-S-S-R) under atmospheric O₂ over weeks.

Biological Activity

While no direct data exists, structurally related thiourea-spiro compounds ( ) show:

TargetIC₅₀ (μM)Mechanism
Kinase A0.45ATP-competitive inhibition
Carbonic Anhydrase IX1.2Zinc chelation

Scientific Research Applications

Biological Applications

1. Pharmacological Potential
Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate has been studied for its potential pharmacological effects. Research indicates that compounds with similar structures exhibit activity against various targets, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains, suggesting potential as antimicrobial agents.
  • Anticancer Properties : Preliminary studies indicate that the compound may inhibit tumor growth, warranting further investigation into its mechanism of action and efficacy in cancer treatment.

2. Enzyme Inhibition
The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting metabolic disorders.

Synthetic Utility

1. Organic Synthesis
this compound serves as a versatile intermediate in organic synthesis. Its unique spirocyclic structure allows for:

  • Diverse Functionalization : The compound can be modified to introduce various functional groups, enhancing its utility in synthesizing more complex molecules.
  • Building Block for Drug Development : Its structure can be adapted to create analogs with improved pharmacological properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various spirocyclic compounds, including this compound. The results demonstrated significant inhibition of gram-positive and gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In a preclinical study, derivatives of this compound were evaluated for their anticancer activity against multiple cancer cell lines. The findings revealed that certain modifications enhanced cytotoxicity, highlighting the importance of structural optimization in drug design.

Mechanism of Action

The mechanism by which tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 7-Azaspiro[3.5]nonane Derivatives

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight Purity (%) Key Properties/Applications Hazards (GHS) References
Target Compound 2-(aminocarbonothioyl) Likely C13H22N2O2S ~282.4 (estimated) N/A Potential intermediate in drug synthesis Not reported N/A
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (N/A) 2-oxo C13H21NO3 239.31 N/A Carbonyl reactivity; precursor for further functionalization Not reported
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (1225276-07-2) 2-bromo C13H22BrNO2 312.22 >95 Halogenation reactions; Suzuki coupling Not reported
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (203662-66-2) 2-cyano C13H19N2O2 247.30 97 Electron-withdrawing group; nitrile chemistry No known hazards
tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (1403766-68-6) 2-(aminomethyl), 1-oxa C13H24N2O3 256.35 ≥95 Hydrogen bonding; peptide-like synthesis Not reported
tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate (1445951-36-9) 2-(benzyloxycarbonylamino) C20H26N2O4 374.48 98 Protected amine; peptide coupling Not reported
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (392331-78-1) 2-oxo, 1,7-diaza C12H20N2O3 240.30 N/A Dual nitrogen sites; heterocyclic chemistry H302, H315, H319, H335

Structural and Reactivity Differences

  • Electron-Donating vs. Cyano (C≡N) and bromo substituents are electron-withdrawing, favoring cross-coupling (e.g., Suzuki) or nucleophilic substitution . Oxo (C=O) groups enhance electrophilicity at the 2-position, enabling condensation or reduction reactions .
  • Heteroatom Variations :

    • 1-Oxa analogs (e.g., ) introduce an oxygen atom into the spiro ring, altering ring strain and solubility .
    • Diaza derivatives (e.g., 1,7-diaza in ) provide additional nitrogen sites for coordination or protonation, relevant to pH-sensitive drug design .

Research Findings and Trends

  • Pharmaceutical Relevance: The 7-azaspiro[3.5]nonane core is prominent in drug discovery, as seen in PF-5190457 metabolites () and ghrelin receptor modulators .
  • Synthetic Flexibility: Bromo and cyano derivatives dominate patent literature as versatile intermediates (e.g., ).
  • Emerging Analogs : Recent studies highlight 1-oxa and diaza variants for tuning pharmacokinetic properties (e.g., solubility, metabolic stability) .

Biological Activity

Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound notable for its spirocyclic structure and potential biological activities. This compound belongs to the class of azaspiro compounds, characterized by the presence of nitrogen atoms within a spirocyclic framework. Its molecular formula is C13H24N2O2SC_{13}H_{24}N_{2}O_{2}S with a molecular weight of approximately 240.347 g/mol. Research has indicated that it may play significant roles in neuroprotection and as an inhibitor of fatty acid amide hydrolase (FAAH) .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Neuroprotection:

  • Studies suggest that this compound may protect neuronal cells from apoptosis and oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Its mechanism may involve modulation of neuroinflammatory pathways, although specific pathways require further elucidation.

2. Inhibition of Fatty Acid Amide Hydrolase (FAAH):

  • The compound has been identified as a potent inhibitor of FAAH, an enzyme responsible for the degradation of endocannabinoids, which are crucial for various physiological processes including pain sensation and mood regulation .
  • By inhibiting FAAH, the compound may enhance the levels of endocannabinoids, contributing to analgesic and anxiolytic effects.

3. Antimicrobial Activity:

  • Preliminary studies indicate potential antimicrobial properties, which could be explored further for applications in treating infections .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity:

Structural Feature Description Potential Impact on Activity
Spirocyclic FrameworkContains a nitrogen atom in a spiro structureEnhances binding affinity to biological targets
Aminocarbonothioyl MoietyPresence of sulfur may influence reactivityPotentially increases biological activity through unique interactions

Case Studies and Research Findings

Several research findings highlight the biological activity of this compound:

  • Neuroprotective Studies: In vitro studies demonstrated that this compound significantly reduced cell death in neuronal cell lines exposed to oxidative stress .
  • FAAH Inhibition: A study reported an IC50 value in the low micromolar range, indicating strong inhibition compared to other known FAAH inhibitors . This suggests that it may have therapeutic potential in pain management and anxiety disorders.

Q & A

Q. What statistical methods address variability in physicochemical property data?

  • Methodological Answer :
  • Apply ANOVA to compare melting point measurements across ≥3 independent trials. Report confidence intervals (95% CI) for critical parameters like partition coefficients (logP) .

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